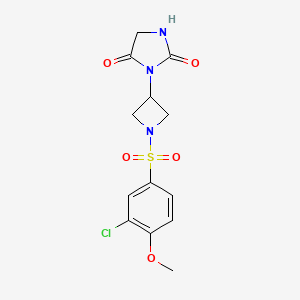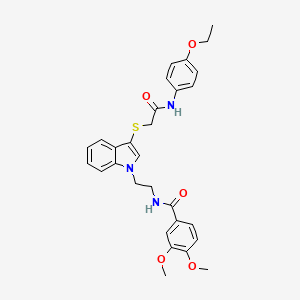![molecular formula C7H12O B2509781 2-Bicyclo[2.1.1]hexanilmetanol CAS No. 1785027-95-3](/img/structure/B2509781.png)
2-Bicyclo[2.1.1]hexanilmetanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{bicyclo[211]hexan-2-yl}methanol is a bicyclic compound that features a unique and rigid structure This compound is part of the bicyclo[21
Aplicaciones Científicas De Investigación
{bicyclo[2.1.1]hexan-2-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
2-Bicyclo[2.1.1]hexanylmethanol is a type of saturated bridged-bicyclic compound . These compounds are currently under intense investigation as building blocks for pharmaceutical drug design They are known to be used as bioisosteres of ortho-substituted benzene , suggesting that they may interact with a wide range of biological targets.
Mode of Action
The exact mode of action of 2-Bicyclo[21It’s known that these compounds can be prepared using a photocatalytic cycloaddition reaction . This reaction provides access to bicyclo[2.1.1]hexanes with various distinct substitution patterns . These structures can represent ortho-, meta-, and polysubstituted benzene bioisosteres , which suggests that they may interact with their targets in a manner similar to these benzene compounds.
Biochemical Pathways
The specific biochemical pathways affected by 2-Bicyclo[21The compound’s ability to mimic ortho-substituted benzene suggests that it may affect a wide range of biochemical pathways
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bicyclo[21The compound’s structural similarity to ortho-substituted benzene suggests that it may have similar pharmacokinetic properties
Result of Action
The molecular and cellular effects of 2-Bicyclo[21The compound’s ability to mimic ortho-substituted benzene suggests that it may have a wide range of biological effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {bicyclo[2.1.1]hexan-2-yl}methanol typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes, which can be initiated by photochemistry . This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized to introduce the methanol group.
Industrial Production Methods
Industrial production methods for {bicyclo[2.1.1]hexan-2-yl}methanol are not well-documented, likely due to the specialized nature of this compound. the principles of photochemical cycloaddition and subsequent functionalization are applicable at larger scales with appropriate optimization.
Análisis De Reacciones Químicas
Types of Reactions
{bicyclo[2.1.1]hexan-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Another bicyclic compound with applications in drug design.
Bicyclo[2.2.0]hexane: Similar in structure but with different ring strain and properties.
Uniqueness
{bicyclo[2.1.1]hexan-2-yl}methanol is unique due to its specific ring structure and the presence of the methanol group, which provides opportunities for further functionalization and applications in various fields.
Propiedades
IUPAC Name |
2-bicyclo[2.1.1]hexanylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-4-7-3-5-1-6(7)2-5/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGJEPXOGFSJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)
![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)
![N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide](/img/structure/B2509705.png)





![N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)

![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)


